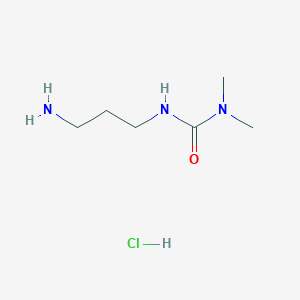

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES is one of the most important silicon compounds in chemistry for the synthesis of materials . It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .Molecular Structure Analysis

The molecular structure of APTES includes a silicon atom bonded to three ethoxy groups and a 3-aminopropyl group .Chemical Reactions Analysis

APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .Physical And Chemical Properties Analysis

APTES-functionalized porous silica (AP@MPS) was synthesized to adsorb aqueous uranium (U(VI)) . A combination of SEM, BET, XPS, NMR, and zeta potential tests were conducted to analyze the surface properties of the AP@MPS materials .Scientific Research Applications

Material Science and Surface Modification

- Surface Functionalization : Aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), are extensively used to functionalize silica and other surfaces to improve their interaction with biological molecules. This functionalization is crucial for biomedical applications, including sensor development and cell culture platforms. The stability and efficiency of surface modification have been studied, indicating the importance of reaction conditions on the durability of the functionalized layers (Smith & Chen, 2008).

Biochemical Applications

- Enzymatic Activity and Inhibition : Compounds related to 3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride have been studied for their interactions with enzymes. For instance, enzyme preparations from certain bacterial strains have shown specificity towards phenylcarbamate herbicides, indicating the potential for bioremediation and the study of enzymatic pathways relevant to agricultural chemicals (Kearney & Kaufman, 1965).

Analytical Chemistry

- Charge Transfer Complex Formation : Studies on charge transfer interactions involving amino heterocyclic donors and acceptors like chloranilic acid in acetonitrile provide insights into developing spectrophotometric methods for determining various compounds. Such research is fundamental for analytical applications, including drug discovery and environmental monitoring (Al-Attas et al., 2009).

Immunodiagnostics

- Crosslinking Strategies for Antibodies : The efficacy of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies on amine-functionalized platforms has been evaluated, which is crucial for developing sensitive and specific immunodiagnostic assays. This research is particularly relevant for improving the analytical performance of assays used in medical diagnostics and research (Vashist, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The outcomes obtained using the Surface Complex Formation Model (SCFM) highlight the dominance of the coulombic force ΔG0coul as the principal component of the adsorption energy (ΔG0ads) . This work garnered insights into the adsorption mechanism by meticulously examining the ΔG0ads across a pH ranging from 4 to 8 . In essence, this study’s findings furnish crucial insights for the future design of silica nanoparticles for specific biomedical and agricultural applications .

properties

IUPAC Name |

3-(3-aminopropyl)-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c1-9(2)6(10)8-5-3-4-7;/h3-5,7H2,1-2H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHVFIXFHYMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2651397.png)

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)

![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)

![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)